molecular formula C19H36O3 B14661590 methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate CAS No. 38520-28-4

methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate

Cat. No.: B14661590
CAS No.: 38520-28-4
M. Wt: 312.5 g/mol
InChI Key: MSZLFFUXXWLIRE-MSOLQXFVSA-N
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Description

Methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate is an organic compound belonging to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes an oxirane ring and a long aliphatic chain, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate typically involves the esterification of decanoic acid with methanol in the presence of an acid catalyst. The oxirane ring is introduced through an epoxidation reaction, where an alkene precursor is treated with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be employed under mild conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of various substituted esters and alcohols.

Scientific Research Applications

Methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may further interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl decanoate: Lacks the oxirane ring, making it less reactive.

    Methyl 10-hydroxydecanoate: Contains a hydroxyl group instead of the oxirane ring.

    Methyl 10-[(2S,3R)-3-methyloxiran-2-yl]decanoate: Similar structure but with a methyl group on the oxirane ring.

Uniqueness

Methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate is unique due to the presence of both an oxirane ring and a long aliphatic chain. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

CAS No.

38520-28-4

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

IUPAC Name

methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate

InChI

InChI=1S/C19H36O3/c1-3-4-5-11-14-17-18(22-17)15-12-9-7-6-8-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18+/m1/s1

InChI Key

MSZLFFUXXWLIRE-MSOLQXFVSA-N

Isomeric SMILES

CCCCCC[C@@H]1[C@@H](O1)CCCCCCCCCC(=O)OC

Canonical SMILES

CCCCCCC1C(O1)CCCCCCCCCC(=O)OC

Origin of Product

United States

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